molecular formula C17H19N3O3 B294057 N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide

N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide

Katalognummer B294057
Molekulargewicht: 313.35 g/mol
InChI-Schlüssel: AROXJVIFUAHPEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide, also known as MIA-602, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide can destabilize these oncogenic proteins and induce cancer cell death.
Biochemical and Physiological Effects
N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide is its specificity for HSP90. This makes it a valuable tool for studying the role of HSP90 in cancer and other diseases. However, its potency and selectivity can also make it difficult to use in certain experimental settings. It is also important to note that N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide is still in the early stages of development and has not yet been approved for clinical use.

Zukünftige Richtungen

There are several future directions for research on N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide. One area of interest is the development of new analogs with improved potency and selectivity. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide treatment. Finally, there is also interest in exploring the potential of N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide for the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases.
Conclusion
N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide is a promising small molecule inhibitor that has shown potential as a cancer treatment. Its specificity for HSP90 makes it a valuable tool for studying the role of this protein in cancer and other diseases. While it is still in the early stages of development, it has shown promising results in preclinical studies and is currently undergoing clinical trials. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesemethoden

N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide is synthesized using a multi-step process that involves the reaction of isonicotinamide with 3-(3-methoxybenzoyl)propionic acid. The resulting product is then purified using column chromatography to obtain pure N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide. The synthesis method has been optimized to ensure high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-{3-[(3-methoxybenzoyl)amino]propyl}isonicotinamide has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have synergistic effects when used in combination with other cancer drugs.

Eigenschaften

Molekularformel

C17H19N3O3

Molekulargewicht

313.35 g/mol

IUPAC-Name

N-[3-[(3-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-23-15-5-2-4-14(12-15)17(22)20-9-3-8-19-16(21)13-6-10-18-11-7-13/h2,4-7,10-12H,3,8-9H2,1H3,(H,19,21)(H,20,22)

InChI-Schlüssel

AROXJVIFUAHPEV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.